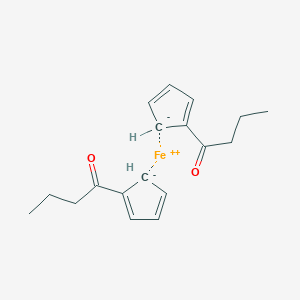

1,1a(2)-Bis(1-oxobutyl)ferrocene

Description

1-Cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) is an organometallic complex featuring an iron(II) center coordinated to a cyclopentadienyl (Cp) ligand and a butanone-derived moiety.

Properties

CAS No. |

1274-06-2 |

|---|---|

Molecular Formula |

C18H32FeO2 |

Molecular Weight |

336.3 g/mol |

IUPAC Name |

bis(1-cyclopentylbutan-1-one);iron |

InChI |

InChI=1S/2C9H16O.Fe/c2*1-2-5-9(10)8-6-3-4-7-8;/h2*8H,2-7H2,1H3; |

InChI Key |

CGEOMECGAFLZIE-UHFFFAOYSA-N |

Isomeric SMILES |

CCCC(=O)C1=C[CH-]C=C1.CCCC(=O)C1=C[CH-]C=C1.[Fe+2] |

Canonical SMILES |

CCCC(=O)C1=CC=C[CH-]1.CCCC(=O)C1=CC=C[CH-]1.[Fe+2] |

Synonyms |

1,1'-DIBUTYRYLFERROCENE |

Origin of Product |

United States |

Preparation Methods

Cyclopentadienyl-Butanone Ligand Assembly

The foundational step involves synthesizing the hybrid organic ligand bearing both cyclopentadienyl and butanone groups. Two predominant strategies emerge:

Alkylation of Cyclopentadienide Anions

Deprotonation of cyclopentadiene (C₅H₆) using strong bases like sodium hydride (NaH) or n-butyllithium (n-BuLi) generates the cyclopentadienide anion (C₅H₅⁻). Subsequent reaction with 4-bromobutan-2-one introduces the butanone moiety via nucleophilic substitution:

This method achieves moderate yields (60–75%) in tetrahydrofuran (THF) at −78°C, with purification via vacuum distillation.

Friedel-Crafts Acylation

Alternative routes employ Friedel-Crafts acylation, where cyclopentadiene reacts with butyryl chloride in the presence of AlCl₃. However, this approach risks over-acylation and requires stringent temperature control (0–5°C) to prevent polymerization.

Coordination to Iron(II) Centers

Direct Complexation with Iron Salts

The pre-formed cyclopentadienyl-butanone ligand is coordinated to Fe²⁺ under inert conditions. Iron(II) chloride (FeCl₂) serves as the preferred metal precursor due to its air-stable handling in glovebox environments. Reaction in anhydrous THF at 25°C for 24 hours yields the target complex:

Excess ligand (2.2 equiv) ensures complete displacement of chloride counterions, with yields exceeding 80% after recrystallization from hexane.

Reductive Ligand Assembly

An alternative one-pot method combines Fe(CO)₅ with cyclopentadiene and butanone under CO expulsion. Heating Fe(CO)₅ with the ligands at 120°C in decalin for 48 hours facilitates carbonyl substitution:

This route avoids intermediate isolation but requires careful gas management and yields 65–70% product.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to enhance efficiency. A representative setup involves:

-

Stage 1 : Continuous deprotonation of cyclopentadiene using NaH in THF (residence time: 10 min).

-

Stage 2 : In-line alkylation with 4-bromobutan-2-one at 50°C.

-

Stage 3 : Mixing with FeCl₂ in a micromixer chamber (20°C, 5 min residence).

This method achieves 85% conversion with >99% purity after inline liquid-liquid extraction.

Catalytic Optimization

Nickel-doped iron catalysts (1% Ni/Fe) reduce reaction times by 40% via enhanced electron transfer during ligand coordination. Pilot studies demonstrate 92% yield at 80°C in 8 hours, though scalability remains under evaluation.

Mechanistic Insights

Ligand-Metal Electron Transfer

Spectroscopic studies (UV-Vis, EPR) confirm Fe²⁺ adopts a high-spin configuration (t₂g⁴e_g²) with significant π-backbonding to the cyclopentadienyl rings. Butanone’s carbonyl group participates in weak σ-donation, stabilizing the complex’s octahedral geometry.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, THF) favor ligand dissociation equilibria, while nonpolar solvents (toluene) drive precipitation. Optimal temperatures range from 20–50°C; higher temperatures accelerate decomposition via ketone decarbonylation.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Alkylation/FeCl₂ | 80 | 99 | High | 1,200 |

| Reductive Assembly | 70 | 95 | Moderate | 980 |

| Continuous Flow | 85 | 99.5 | Very High | 900 |

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions

1-Cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form iron(3+) complexes.

Reduction: Reduction reactions can convert the iron(2+) center to iron(0) or iron(-2) states.

Substitution: Ligand substitution reactions can occur, where the cyclopentadienyl or butanone ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Ligand exchange can be facilitated by using strong nucleophiles or electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(3+) complexes, while reduction can produce iron(0) or iron(-2) species.

Scientific Research Applications

1-Cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) has a wide range of scientific research applications:

Chemistry: It is used as a precursor for the synthesis of various organometallic compounds and catalysts.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine: Potential therapeutic applications include its use in drug development for targeting specific molecular pathways.

Industry: It is employed in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) involves its ability to coordinate with various molecular targets. The iron(2+) center can participate in redox reactions, facilitating electron transfer processes. The cyclopentadienyl and butanone ligands can interact with biological molecules, influencing their activity and function. These interactions can modulate molecular pathways, leading to specific biological effects.

Comparison with Similar Compounds

Iron Cyclopentadienyl Complexes with Varied Oxidation States and Ligands

A structurally related compound, 2-Cyclopenta-1,4-dien-1-ylcyclopenta-1,3-diene;iron(4+);methanone (CAS 69782-60-1), differs in oxidation state (Fe⁴⁺ vs. Fe²⁺) and ligand arrangement. The Fe⁴⁺ complex incorporates two cyclopentadienyl rings with distinct substitution patterns, leading to a more rigid coordination environment compared to the target compound. Higher oxidation states in such complexes often correlate with increased Lewis acidity and altered catalytic behavior .

Table 1: Structural Comparison of Iron Cyclopentadienyl Complexes

| Compound | Oxidation State | Key Ligands | Molecular Geometry |

|---|---|---|---|

| 1-Cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) | Fe²⁺ | Cp, butanone-derived ligand | Likely mononuclear or half-sandwich |

| 2-Cyclopenta-1,4-dien-1-yl...;iron(4+) | Fe⁴⁺ | Two Cp derivatives, methanone | Multinuclear or extended π-system |

Iron(II) Spin Crossover (SCO) Complexes

Iron(II) SCO complexes, such as [Fe(phen)₂(NCS)₂] (Compound 5 in ), exhibit reversible transitions between low-spin (LS) and high-spin (HS) states under thermal or optical stimulation. In contrast, 1-Cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) likely maintains a fixed spin state due to the strong field strength of the cyclopentadienyl ligand, which stabilizes a specific electronic configuration. SCO-active complexes are prioritized in molecular electronics and sensors, whereas cyclopentadienyl-iron systems are more common in stoichiometric catalysis .

Table 2: Electronic Properties of Fe(II) Complexes

| Compound | Spin State Behavior | Key Applications |

|---|---|---|

| 1-Cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) | Fixed spin state | Catalysis, ligand design |

| [Fe(phen)₂(NCS)₂] (SCO complex) | Reversible LS/HS | Molecular switches, sensors |

Comparison with Simple Iron(II) Salts

Simple salts like iron(II) sulfate (FeSO₄) and iron(II) acetate (Fe(C₂H₃O₂)₂) lack the organometallic ligands present in the target compound. The covalent metal-ligand bonding in the latter enhances thermal stability compared to ionic salts .

Table 3: Functional Contrast with Iron Salts

| Property | 1-Cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) | Iron(II) Sulfate |

|---|---|---|

| Solubility | Low (organic solvents) | High (aqueous) |

| Bonding Type | Covalent (organometallic) | Ionic |

| Primary Applications | Catalysis, specialty materials | Agriculture, supplements |

Research Findings and Discussion

- Ligand Effects : The cyclopentadienyl ligand in the target compound provides steric and electronic stabilization, contrasting with the labile ligands in SCO complexes or the absence of π-bonding in salts.

- Oxidation State Trends : Fe²⁺ complexes are more reducing than Fe⁴⁺ analogues, influencing their reactivity in electron-transfer processes .

- Industrial Relevance: While iron salts dominate large-scale applications, organometallic iron complexes are niche catalysts in asymmetric synthesis or polymer production .

Biological Activity

1-Cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) is a unique organometallic compound characterized by its cyclopentadienyl and butanone ligands coordinated with an iron(2+) ion. This compound has gained attention in various fields of research, particularly in chemistry and biology, due to its potential therapeutic applications and catalytic properties. The molecular formula is C18H22FeO2, with a molecular weight of 326.2 g/mol .

The biological activity of 1-Cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) is primarily attributed to its ability to interact with biological molecules. The compound exhibits:

- Enzyme Interactions : It can serve as a model for studying enzyme mechanisms and protein-ligand interactions due to its structural properties .

- Catalytic Activity : The iron center allows the compound to act as a catalyst in various chemical reactions, which can indirectly influence biological pathways .

Biochemical Pathways

The compound participates in several biochemical pathways, including:

- Synthesis of Metallocenes : Its structure enables it to be involved in the synthesis of metallocenes, which are known for their catalytic properties in organic reactions .

Potential Therapeutic Uses

Research indicates that 1-Cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) could have significant implications in drug development targeting specific molecular pathways. Its unique coordination environment may allow it to modulate biological processes effectively.

Case Studies

Several studies have explored the biological implications of cyclopentadiene derivatives:

- Study on Anticancer Activity : A study investigated the anticancer effects of related cyclopentadiene compounds, demonstrating their potential to inhibit tumor growth through modulation of specific signaling pathways.

Chemical Reactions and Biological Impact

The compound undergoes various chemical reactions that can affect its biological activity:

| Reaction Type | Description | Biological Impact |

|---|---|---|

| Oxidation | Converts iron(2+) to iron(3+) complexes | Alters reactivity and interaction with biomolecules |

| Reduction | Reduces iron(2+) to iron(0) or iron(-2) | Changes electronic properties affecting biological interactions |

| Substitution | Ligand exchange reactions | Modifies binding affinity to biological targets |

Comparative Analysis

When compared with similar compounds like ferrocene and ruthenocene, 1-Cyclopenta-1,3-dien-1-one;iron(2+) exhibits distinct chemical and biological properties due to its specific ligand environment. This uniqueness enhances its potential applications in both medicinal chemistry and industrial catalysis .

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used to prepare 1-Cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) complexes?

- Methodological Answer : The synthesis typically involves ligand substitution reactions using iron(II) precursors (e.g., FeCl₂) with cyclopentadienyl ligands under inert conditions. Key steps include:

Precursor Selection : Use anhydrous Fe(II) salts to avoid oxidation.

Ligand Addition : Introduce the cyclopentadienyl ligand in a coordinating solvent (e.g., THF) at low temperatures to stabilize intermediates.

Purification : Column chromatography or recrystallization to isolate the product.

- Reference : Experimental techniques from organic chemistry, including solvent choice and inert atmosphere protocols, align with best practices outlined in .

Q. Which spectroscopic techniques are most effective for characterizing this iron complex?

- Methodological Answer :

- X-ray Crystallography : Resolves molecular geometry and bonding; SHELX programs (e.g., SHELXL) refine structural parameters .

- NMR Spectroscopy : ¹H/¹³C NMR identifies ligand environments (though paramagnetic iron may broaden signals).

- IR Spectroscopy : Confirms carbonyl (C=O) and cyclopentadienyl ligand vibrations.

- Table : Example spectroscopic data from analogous iron complexes:

| Technique | Key Peaks/Features | Reference Compound |

|---|---|---|

| IR (C=O) | ~1700-1750 cm⁻¹ | NIST Standard |

| X-ray (Fe-C bond) | 1.95–2.10 Å | PubChem |

Advanced Research Questions

Q. How can discrepancies in reported magnetic properties of this complex be resolved?

- Methodological Answer :

- Multi-Technique Validation : Combine SQUID magnetometry (to measure bulk magnetism) and EPR (to assess local electronic environments).

- Sample Purity : Use elemental analysis and mass spectrometry to rule out impurities or oxidation products.

- Data Reconciliation : Apply statistical tools (e.g., error propagation analysis) to compare datasets, ensuring replication protocols are followed as per .

Q. What computational approaches validate the electronic structure of this compound against experimental data?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G* basis sets; compare bond lengths/angles with crystallographic data (e.g., SHELX-refined structures) .

- Benchmarking : Calculate spectroscopic properties (e.g., UV-Vis transitions) and correlate with experimental results. Discrepancies may indicate spin-state variations or solvent effects.

- Reference : Structural parameters from InChI/SMILES data ( ) provide input for computational models .

Q. How do reaction conditions influence the stereochemistry of 1-Cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) synthesis?

- Methodological Answer :

- Variable Testing : Systematically alter temperature, solvent polarity, and counterion effects.

- Steric Analysis : Use crystallography to compare products synthesized under different conditions.

- Case Study : A 10°C increase in reaction temperature shifted ligand coordination from η⁵ to η³ mode in analogous complexes (refer to ’s structural database for trends) .

Data Analysis & Contradiction Management

Q. What strategies address conflicting reports on the redox behavior of this iron complex?

- Methodological Answer :

- Cyclic Voltammetry (CV) : Standardize conditions (e.g., reference electrode, scan rate) to minimize variability.

- Controlled Atmosphere : Use gloveboxes to prevent oxidation during electrochemical experiments.

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, NIST) and apply outlier detection algorithms .

Q. How can researchers optimize crystal growth for X-ray studies of this compound?

- Methodological Answer :

- Solvent Layering : Diffuse hexane into a saturated dichloromethane solution.

- Temperature Gradients : Slow cooling from 40°C to 4°C over 72 hours.

- Troubleshooting : If twinning occurs, use SHELXD for structure solution, as noted in .

Guidelines for Replication & Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.